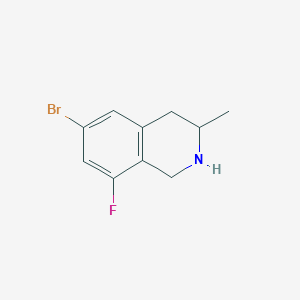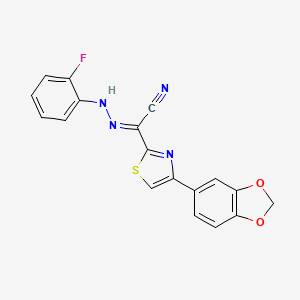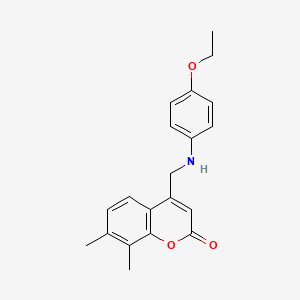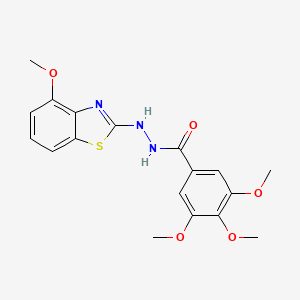![molecular formula C23H18N4O5S B2836238 N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide CAS No. 1251551-24-2](/img/no-structure.png)
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, an oxadiazole ring, and an acetamide group . It also contains a 4-chlorophenyl group and a 4-methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The compound contains a pyrrolidine ring, an oxadiazole ring, and an acetamide group, as well as a 4-chlorophenyl group and a 4-methoxyphenyl group .科学的研究の応用
Anticancer Properties
Research on derivatives closely related to N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide has demonstrated promising anticancer properties. A study involving the synthesis and evaluation of 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol revealed significant cytotoxic effects on various cancer cell lines, including PANC-1, HepG2, and MCF7. These compounds exhibited varied cytotoxicity, with some showing potent anticancer activity, suggesting the potential for developing novel anticancer agents based on this chemical scaffold (Vinayak et al., 2014).
Enzyme Inhibition
Another area of research focuses on the enzyme inhibition capabilities of compounds structurally similar to the one . For instance, 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives have been synthesized and assessed for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds demonstrated relative activity against AChE, suggesting their potential use in treating diseases related to enzyme dysfunction (Rehman et al., 2013).
作用機序
Target of Action
It’s known that similar compounds, such as triazoles, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, leading to a range of biological activities .
Result of Action
Similar compounds have been shown to have a range of effects at the molecular and cellular level, contributing to their biological activities .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 3-pyrrolidinone to form 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. The acid is then reacted with oxalyl chloride and 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole to form N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide.", "Starting Materials": [ "4-chlorophenylacetic acid", "thionyl chloride", "3-pyrrolidinone", "oxalyl chloride", "2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole" ], "Reaction": [ "4-chlorophenylacetic acid + thionyl chloride → 4-chlorophenylacetyl chloride", "4-chlorophenylacetyl chloride + 3-pyrrolidinone → 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid", "1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid + oxalyl chloride + 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole → N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide" ] } | |
CAS番号 |
1251551-24-2 |
分子式 |
C23H18N4O5S |
分子量 |
462.48 |
IUPAC名 |
3-(3-methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N4O5S/c1-30-16-7-3-5-14(11-16)21-24-19(32-25-21)13-26-18-9-10-33-20(18)22(28)27(23(26)29)15-6-4-8-17(12-15)31-2/h3-12H,13H2,1-2H3 |
InChIキー |
UPNWMGGPLUFMCV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)OC)SC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2836159.png)
![N'-(2,4-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide](/img/structure/B2836160.png)
![7-Bromo-2-oxabicyclo[4.1.0]heptane](/img/structure/B2836161.png)
![Methyl (3R,4aR)-3-(iodomethyl)-1-oxo-4,5,6,7-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazine-4a-carboxylate](/img/structure/B2836162.png)
![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2836164.png)



![3-(4-ethylphenyl)-5-(2-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2836171.png)
![2,6-difluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B2836174.png)
![4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2836175.png)

